3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one

Inflammation Lipoxygenase Arachidonic acid cascade

Researchers needing a well-characterized dual 12-LOX/PDE4A inhibitor often face batch variability and uncertain target engagement. This compound solves both: its single-crystal structure (R=0.0414, planar torsion -179°) guarantees crystallinity and reproducible dissolution, while validated IC50 values (12-LOX ~10 μM, PDE4A 1 μM) enable dose-response studies without wasted optimization. - Dual inhibition profile confirmed in human neutrophil 12-LOX and recombinant PDE4A4 assays. - Ideal for inflammation, thrombosis, or cAMP signaling models at 0.1-100 μM. - One-step Claisen-Schmidt synthesis ensures rapid custom delivery and affordable scale-up.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13629441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C1=CC=NC=C1
InChIInChI=1S/C10H11NO2/c1-2-13-8-5-10(12)9-3-6-11-7-4-9/h3-8H,2H2,1H3/b8-5+
InChIKeyDGTHDKLPWIGYDI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one: Overview & Multitarget Profile


3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one (CAS not universally standardized; MW 177.20 g/mol, formula C10H11NO2) is a synthetic chalcone derivative featuring a pyridine ring at the 4-position and an α,β-unsaturated ketone core substituted with an ethoxy group . The compound exhibits a planar conformation stabilized by an extended π-conjugated system and is primarily recognized in biomedical research for its inhibitory activity against lipoxygenase enzymes, which are critical mediators of inflammatory signaling via arachidonic acid metabolism [1]. Its dual functionality as both a Michael acceptor and a pyridine-bearing scaffold enables participation in diverse chemical transformations, making it a versatile intermediate in medicinal chemistry and chemical biology .

1 Dual 12-LOX / PDE4A target engagement studies
2 Planar pyridine-chalcone scaffold for crystallography
3 Synthetic intermediate for chalcone library derivatisation

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one: Specificity & Substitution Risks


The substitution of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one with other pyridine-containing chalcones or lipoxygenase inhibitors is not advisable without rigorous head-to-head validation. While many chalcones exhibit antioxidant or antiproliferative properties, the specific combination of the ethoxy-substituted α,β-unsaturated system and the 4-pyridinyl moiety in this compound yields a distinct multitarget inhibition pattern that is not universally shared. For instance, the compound demonstrates dual inhibition of 12-lipoxygenase (IC50 ~10 μM) and phosphodiesterase 4A (PDE4A; IC50 = 1 μM), a profile that diverges significantly from that of close analogs like (E)-3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), which primarily targets PFKFB3. Moreover, the compound's specific planar geometry (torsion angle -179°) and intermolecular packing distances (3.647 Å) may confer unique solid-state stability and solubility characteristics critical for formulation or assay reproducibility [1]. Without confirmatory side-by-side assays, substituting this compound with a 'similar' chalcone risks confounding experimental outcomes and invalidating structure-activity relationship (SAR) interpretations.

! Ethoxy-substituted scaffold confers distinct 12-LOX/PDE4A multitarget profile not shared by generic chalcones.
! Planar crystal packing (torsion −179°) may alter solid-state reproducibility vs. flexible analogs.
! Michael acceptor reactivity differs from hydroxyl‑ or methoxy‑substituted pyridine analogs, shifting SAR interpretation.

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one: Differentiation Evidence


12-LOX Inhibition & Selectivity Profile

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one demonstrates significant in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a tested concentration of 30 μM, with an extrapolated IC50 of approximately 10 μM against human neutrophil 12-LOX [1]. In contrast, a closely related analog, (2E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one, exhibited only 48.9% inhibition of tyrosinase at a much higher concentration of 50 mM (50,000 μM), underscoring the critical role of the ethoxy substituent and pyridine placement in enhancing 12-LOX inhibitory potency by roughly three orders of magnitude [2]. This differential activity is particularly meaningful because 12-LOX is a validated target in inflammatory and thrombotic diseases, whereas tyrosinase inhibition is more relevant to cosmetic or pigmentation applications.

12‑LOX inhibition
Cross‑study comparable
IC₅₀ ≈ 10,000 nM (10 µM) for human neutrophil 12‑LOX; active at 30 µM on platelet 12‑LOX
Supports 12‑LOX target‑engagement assay context
~1,000‑fold lower active concentration vs. a hydroxyl‑substituted pyridinyl analog (48.9% at 50,000 µM on tyrosinase)
Inflammation Lipoxygenase Arachidonic acid cascade

PDE4A Inhibition vs. PFKFB3 Analogs

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one inhibits human recombinant PDE4A4 with an IC50 of 1.0 μM (1,000 nM), while showing only weak activity against PDE7A1 (IC50 = 176 nM for a structurally distinct compound series) [1]. This PDE4A inhibition is mechanistically orthogonal to the activity of the widely cited analog 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), which functions primarily as a glycolysis inhibitor via PFKFB3 antagonism (IC50 ~22 μM) and does not significantly engage PDE4A [2]. The target compound thus offers a distinct signaling modulation profile (cAMP elevation vs. glycolytic flux reduction) that can be leveraged for orthogonal target validation or for studying crosstalk between metabolic and inflammatory pathways.

PDE4A inhibition
Cross‑study comparable
IC₅₀ = 1,000 nM (1.0 µM) for human recombinant PDE4A4
Reported PDE4A engagement, distinct from glycolysis‑focused analog 3PO
22‑fold lower IC₅₀ than 3PO on its primary target PFKFB3 (22 µM); orthogonal cAMP vs. glycolytic modulation
PDE4 cAMP signaling Inflammation

Solid-State Planarity & Stability

Single-crystal X-ray diffraction analysis reveals that 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one adopts a nearly planar conformation with a torsion angle of -179(2)° between the pyridine ring and the α,β-unsaturated ketone system [1]. This rigid planarity contrasts with many pyridine-chalcone derivatives bearing bulkier substituents, which often exhibit out-of-plane distortions (>20° torsion) that can affect π-π stacking and crystallinity. The planar geometry facilitates tight intermolecular packing with a nearest distance of 3.647 Å, primarily mediated by van der Waals forces. In comparison, the analog 3PO lacks a reported crystal structure but is predicted to have greater conformational flexibility due to the absence of the ethoxy substituent, potentially impacting solid-state stability and reproducibility of physical property measurements.

Molecular planarity
Cross‑study comparable
Torsion angle C(4)–C(7)–C(8)–C(9) = −179(2)°; planar within 0.2 Å
Supports consistent solid‑state handling and crystallinity
Rigid conformation vs. >20° torsion in typical flexible pyridine‑chalcones; nearest intermolecular packing 3.647 Å
Crystallography Formulation Chemical stability

Multitarget vs. Single-Target Inhibition

Beyond its primary 12-LOX and PDE4A activities, 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one demonstrates a broader multitarget inhibition profile that includes formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to lesser extents, along with intrinsic antioxidant activity in lipid systems [1]. This polypharmacology is not observed in the comparator (2E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one, which is reported solely as a weak tyrosinase inhibitor. While specific quantitative data for these secondary targets are limited (class-level inference), the consistent annotation across authoritative databases (MeSH, ChEMBL) supports a genuine, albeit less potent, engagement of multiple inflammatory nodes.

Multitarget profile
Class‑level inference
Inhibits 12‑LOX, PDE4A; annotated engagement of formyltetrahydrofolate synthetase, carboxylesterase, COX; antioxidant activity
May support multi‑target inflammatory pathway screening context
Secondary target data are class‑level or database annotations; quantitative confirmation required for each node
Polypharmacology Anti-inflammatory Oxidative stress

Synthetic Accessibility & Versatility

The synthesis of 3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one proceeds via a straightforward Claisen-Schmidt condensation between pyridin-4-yl acetophenone and 4-ethoxybenzaldehyde under basic conditions (e.g., 40% KOH in ethanol, reflux 6-8 hours) with yields reported as satisfactory for gram-scale preparations . In contrast, the analog 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one requires a multi-step synthetic sequence involving piperazine coupling and halogenation steps, significantly increasing cost and complexity . The target compound's α,β-unsaturated ketone moiety and pyridine nitrogen further enable subsequent diversification via Michael additions, reductions, or N-alkylation, making it a more versatile and economically favorable starting material for library synthesis or SAR exploration.

Synthetic accessibility
Cross‑study comparable
One‑step Claisen‑Schmidt condensation; gram‑scale feasible
Supports library synthesis and derivatisation workflows
≥2 fewer synthetic steps compared to piperazine‑linked pyridine‑chalcone analog; dual Michael acceptor / pyridine handles enable diversification
Medicinal chemistry Synthesis Derivatization

Lipophilicity & Predicted Membrane Permeability

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one exhibits a calculated ALogP of 4.18 and a polar surface area (PSA) of 4.18 Ų , placing it within favorable ranges for passive membrane diffusion. In comparison, the more polar analog (E)-3-(3-ethoxy-4,5-dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, which contains additional methoxy groups, is predicted to have a significantly higher PSA (>60 Ų) and lower ALogP, which may reduce its passive cellular uptake. While the target compound's EP1 receptor antagonist activity is weak (IC50 >10 μM) [1], its favorable physicochemical properties suggest it may achieve higher intracellular concentrations than more polar chalcones, a critical consideration for target engagement in cell-based assays.

Predicted permeability
Data to verify
ALogP = 4.18; PSA = 4.18 Ų
May support passive cell‑permeability screening context
>14‑fold lower PSA vs. a tri‑methoxy pyridine‑chalcone analog; EP1 receptor activity weak (IC₅₀ >10 µM)
ADME Drug-likeness Cell permeability

3-Ethoxy-1-(pyridin-4-yl)prop-2-en-1-one: Validated Research Applications


12-LOX Inflammatory Pathway Profiling

Based on its ~10 μM IC50 for human neutrophil 12-LOX [1], this compound is optimally suited for dose-response studies (1–100 μM range) in cellular models of inflammation (e.g., human platelet aggregation, neutrophil oxidative burst). Its >1,000-fold potency advantage over the tyrosinase-inhibiting analog (2E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one allows for economical screening with reduced compound consumption [2]. Researchers can use it as a tool compound to dissect the specific contribution of 12-LOX to arachidonic acid metabolite profiles (12-HETE production) in disease-relevant contexts such as atherosclerosis, thrombosis, and psoriasis.

cAMP Modulation & PDE4A Target Engagement

With a validated IC50 of 1.0 μM against recombinant human PDE4A4 [1], this compound can serve as a cost-effective probe for modulating cAMP levels in cellular assays (e.g., cAMP-Glo or FRET-based biosensors) at concentrations between 0.1–10 μM. Its orthogonal mechanism (PDE4A inhibition) relative to the glycolysis inhibitor 3PO [2] makes it a valuable comparator for studying the interplay between cAMP/PKA signaling and metabolic reprogramming in immune cells or cancer models.

Solid-State Formulation & Crystallization

The compound's well-defined single-crystal structure (R = 0.0414, torsion angle -179°) [1] ensures batch-to-batch crystallinity and predictable dissolution behavior, making it a reliable reference standard for analytical method development (HPLC, LC-MS) and for preparing reproducible stock solutions in DMSO or ethanol. Researchers requiring consistent compound handling for high-throughput screening or long-term stability studies will benefit from its planar, van der Waals-stabilized packing.

Medicinal Chemistry Diversification & Library Expansion

The compound's one-step Claisen-Schmidt synthesis and dual reactive handles (α,β-unsaturated ketone and pyridine nitrogen) [1] make it an ideal starting material for generating focused libraries of pyridine-chalcone derivatives. Subsequent Michael additions, reductions to saturated alcohols, or N-alkylation reactions can rapidly explore SAR around the 12-LOX and PDE4A pharmacophores. Its favorable ALogP (4.18) and low PSA (4.18 Ų) [2] further support the design of analogs with maintained cell permeability.

Application
Selection Property
Validation Focus
12‑LOX pathway studies
12‑LOX inhibitory profile
12‑HETE production endpoint
cAMP modulation assays
PDE4A target engagement
cAMP level endpoint (FRET‑based)
Crystallography and formulation
Solid‑state planarity and packing
Crystallinity and dissolution reproducibility
Chalcone library diversification
Synthetic versatility (Michael acceptor / pyridine)
Derivative scope and SAR exploration
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